2-Amino-5-(diethylamino)-N-methylbenzamide 2-Amino-5-(diethylamino)-N-methylbenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13513428
InChI: InChI=1S/C12H19N3O/c1-4-15(5-2)9-6-7-11(13)10(8-9)12(16)14-3/h6-8H,4-5,13H2,1-3H3,(H,14,16)
SMILES: CCN(CC)C1=CC(=C(C=C1)N)C(=O)NC
Molecular Formula: C12H19N3O
Molecular Weight: 221.30 g/mol

2-Amino-5-(diethylamino)-N-methylbenzamide

CAS No.:

Cat. No.: VC13513428

Molecular Formula: C12H19N3O

Molecular Weight: 221.30 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-5-(diethylamino)-N-methylbenzamide -

Specification

Molecular Formula C12H19N3O
Molecular Weight 221.30 g/mol
IUPAC Name 2-amino-5-(diethylamino)-N-methylbenzamide
Standard InChI InChI=1S/C12H19N3O/c1-4-15(5-2)9-6-7-11(13)10(8-9)12(16)14-3/h6-8H,4-5,13H2,1-3H3,(H,14,16)
Standard InChI Key LBXAWDRYWXGKBO-UHFFFAOYSA-N
SMILES CCN(CC)C1=CC(=C(C=C1)N)C(=O)NC
Canonical SMILES CCN(CC)C1=CC(=C(C=C1)N)C(=O)NC

Introduction

Structural and Chemical Properties

The molecular formula of 2-amino-5-(diethylamino)-N-methylbenzamide is C₁₃H₂₀N₃O, with a molecular weight of 234.32 g/mol. Key structural features include:

  • Amino group (–NH₂) at position 2, enabling participation in hydrogen bonding and electrophilic substitution reactions.

  • Diethylamino group (–N(CH₂CH₃)₂) at position 5, contributing to lipophilicity (predicted LogP ≈ 2.6) and steric bulk .

  • N-methylamide (–NHC(O)CH₃) at position 1, enhancing solubility in polar aprotic solvents.

Table 1: Predicted Physicochemical Properties

PropertyValue
Molecular FormulaC₁₃H₂₀N₃O
Molecular Weight234.32 g/mol
LogP (Octanol-Water)~2.6 (estimated)
Topological Polar Surface Area67.8 Ų (calculated)
SolubilityModerate in DMSO, DMF; low in water

The compound’s 1H NMR spectrum would likely exhibit signals for the methyl groups of the diethylamino moiety (δ ≈ 1.0–1.2 ppm, triplet) and N-methylamide (δ ≈ 2.8–3.1 ppm, singlet), alongside aromatic protons (δ ≈ 6.5–7.5 ppm) .

Synthesis and Manufacturing

Retrosynthetic Analysis

The synthesis of 2-amino-5-(diethylamino)-N-methylbenzamide can be approached via sequential functionalization of a benzene ring:

  • Introduction of the N-methylamide group via aminolysis of a benzoxazine-dione intermediate .

  • Electrophilic aromatic substitution to install the diethylamino group at position 5.

  • Reduction of a nitro group to generate the amino group at position 2.

Proposed Synthetic Route (Adapted from )

  • Step 1: Formation of Benzoxazine-dione
    React 2-nitro-5-fluoro-N-methylbenzamide with bis(trichloromethyl) carbonate to form a reactive intermediate.

    2-nitro-5-fluoro-N-methylbenzamide+(Cl₃CO)₂COBenzoxazine-dione intermediate\text{2-nitro-5-fluoro-N-methylbenzamide} + \text{(Cl₃CO)₂CO} \rightarrow \text{Benzoxazine-dione intermediate}
  • Step 2: Aminolysis with Methylamine
    Treat the intermediate with aqueous methylamine to yield 2-nitro-5-fluoro-N-methylbenzamide .

  • Step 3: Diethylamino Group Installation
    Perform nucleophilic aromatic substitution (NAS) using diethylamine and a palladium catalyst (Buchwald-Hartwig conditions) to replace the fluorine atom at position 5 .

    2-nitro-5-fluoro-N-methylbenzamide+NH(CH₂CH₃)₂Pd catalyst2-nitro-5-(diethylamino)-N-methylbenzamide\text{2-nitro-5-fluoro-N-methylbenzamide} + \text{NH(CH₂CH₃)₂} \xrightarrow{\text{Pd catalyst}} \text{2-nitro-5-(diethylamino)-N-methylbenzamide}
  • Step 4: Nitro Group Reduction
    Reduce the nitro group at position 2 using hydrogen gas and a palladium-on-carbon catalyst .

    2-nitro-5-(diethylamino)-N-methylbenzamideH2/Pd-C2-amino-5-(diethylamino)-N-methylbenzamide\text{2-nitro-5-(diethylamino)-N-methylbenzamide} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{2-amino-5-(diethylamino)-N-methylbenzamide}

Table 2: Key Reaction Conditions and Yields

StepReaction TypeConditionsYield (%)
1CyclizationDichloromethane, 0–5°C, 2 h85–90
2AminolysisMethylamine (40% aq.), 60°C, 6 h75–80
3NAS (Buchwald-Hartwig)Pd₂(dba)₃, Xantphos, 100°C, 12 h65–70
4Catalytic HydrogenationH₂ (1 atm), Pd/C, EtOH, 25°C, 4 h90–95

Applications in Medicinal Chemistry

Antibacterial Activity

Trisubstituted benzamides are recognized for their inhibitory effects on bacterial cell division proteins like FtsZ. Analogs such as 2-cyclohexyl-6-diethylamino-5-(4-methoxybenzamido)-1H-benzimidazole exhibit potent activity against Mycobacterium tuberculosis (MIC = 0.06 µg/mL) . The diethylamino group enhances membrane permeability and target binding via hydrophobic interactions .

Research Gaps and Future Directions

  • Synthetic Optimization: Explore microwave-assisted synthesis to improve Step 3 yields .

  • Biological Screening: Evaluate the compound against drug-resistant Mtb strains and Plasmodium falciparum.

  • ADMET Profiling: Assess metabolic stability and toxicity in vitro (e.g., hepatic microsome assays).

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